molecular formula C15H15BrN2O3S2 B12190515 N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12190515
M. Wt: 415.3 g/mol
InChI Key: HLXYXWUBZSTMIV-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, enhancing polarity and metabolic stability.
  • A (2Z)-3-(3-bromophenyl) substituent, introducing steric bulk and electronic effects via bromine’s electronegativity.

Its design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfone or carboxamide groups.

Properties

Molecular Formula

C15H15BrN2O3S2

Molecular Weight

415.3 g/mol

IUPAC Name

N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H15BrN2O3S2/c16-10-2-1-3-11(6-10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2

InChI Key

HLXYXWUBZSTMIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group and the cyclopropane carboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Biological Activity

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound can be described by its molecular formula and structural features as follows:

  • Molecular Formula : C13H13BrN2O3S2
  • Molecular Weight : 373.28 g/mol

The structure features a thieno-thiazole core with a bromophenyl substituent and a cyclopropanecarboxamide moiety.

Antimicrobial Activity

Research has indicated that compounds with similar thieno-thiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Thieno-thiazole derivativeS. aureus32 µg/mL
Thieno-thiazole derivativeE. coli64 µg/mL

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related thieno-thiazole compound exhibited IC50 values of 10 µM against MCF-7 cells. The compound's ability to inhibit the proliferation of cancer cells was attributed to its interaction with DNA topoisomerases.

Cell Line IC50 (µM) Mechanism
MCF-710Apoptosis via caspase activation
HeLa15DNA intercalation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammatory responses. In vivo studies demonstrated a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.

Research Findings:
A recent study highlighted that treatment with the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Treatment Group Paw Edema Reduction (%)
Control0
Compound Treatment50

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely parallels methods in (e.g., reflux with sodium acetate), though yields and purity depend on bromophenyl reactivity .
  • Structure-Activity Relationships (SAR): Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets compared to chlorine or cyano groups. The cyclopropane ring’s strain could restrict conformational flexibility, improving target specificity.
  • Physical Properties: The sulfone group likely increases solubility over non-sulfonated analogs, aiding pharmacokinetics.

Data Tables

Table 1: Functional Group Comparison
Compound Key Functional Groups Halogen Substituent
Target Compound Sulfone, carboxamide Bromine (3-bromophenyl)
11a () Nitrile, ketones Methyl (2,4,6-trimethyl)
Triazole-Thione () Thiocarbonohydrazide Chlorine (2-chlorophenyl)

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